4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide
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Overview
Description
4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of a carboxylic acid substituent attached to a benzene ring, along with a furan ring and dichlorophenyl group .
Preparation Methods
The synthesis of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation of 4-tert-butyl benzohydrazide with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Chemical Reactions Analysis
4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide can be compared with other similar compounds, such as:
4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with a fluoro and methoxy substituent instead of dichloro.
4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound contains bromine and hydroxyl groups instead of chlorine.
Properties
CAS No. |
328922-22-1 |
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Molecular Formula |
C22H20Cl2N2O2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
KLIRWJWBKPHESD-DHRITJCHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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